Acetic acid, hydroxy-, 2-phenylethyl ester
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Overview
Description
Acetic acid, hydroxy-, 2-phenylethyl ester, also known as 2-phenylethyl acetate, is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a pleasant floral odor, often described as having a rose-like fragrance. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl acetate can be synthesized through the esterification of acetic acid with 2-phenylethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, 2-phenylethyl acetate is produced by heating acetic acid and 2-phenylethanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl acetate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 2-phenylethanol.
Oxidation: Phenylacetic acid and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Phenylethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-phenylethyl acetate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor family, which, upon binding with the compound, initiate a signal transduction pathway leading to the perception of its characteristic floral scent . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
2-Phenylethyl acetate can be compared with other similar esters:
Phenethyl alcohol: Similar in structure but lacks the acetate group, resulting in different olfactory properties.
Benzyl acetate: Another ester with a similar floral scent but derived from benzyl alcohol instead of 2-phenylethanol.
Methyl salicylate: Known for its wintergreen scent, it differs in both structure and olfactory characteristics.
These comparisons highlight the unique properties of 2-phenylethyl acetate, particularly its distinct floral fragrance and its applications in various industries.
Properties
CAS No. |
72928-38-2 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-phenylethyl 2-hydroxyacetate |
InChI |
InChI=1S/C10H12O3/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
GCWBOYJHPSTLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CO |
Origin of Product |
United States |
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